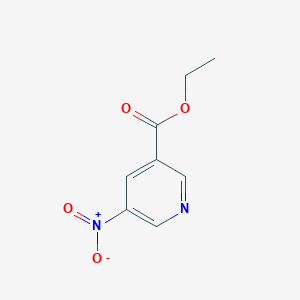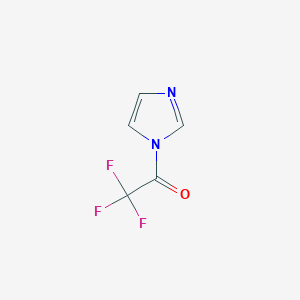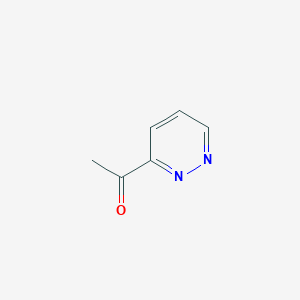
Ethyl-5-Nitronicotinat
Übersicht
Beschreibung
Ethyl 5-nitro-nicotinate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a nitro group, and the carboxyl group is esterified with ethanol. This compound is known for its light yellow solid form and is used in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-nitro-nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments due to its nitro group, which can undergo further chemical modifications
Wirkmechanismus
Target of Action
Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .
Mode of Action
Nicotine acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . Methyl nicotinate, on the other hand, is thought to involve peripheral vasodilation
Biochemical Pathways
Three pathways have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds . It’s possible that Ethyl 5-nitro-nicotinate may be metabolized through similar pathways.
Pharmacokinetics
Nicotine is rapidly absorbed and distributed throughout the body . It’s metabolized in the liver and excreted in the urine . The bioavailability of Ethyl 5-nitro-nicotinate could be influenced by similar factors, including absorption rate, distribution pattern, metabolic stability, and excretion rate.
Result of Action
Nicotine stimulates neurons and ultimately blocks synaptic transmission . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application
Biochemische Analyse
Biochemical Properties
As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of niacin
Cellular Effects
The specific cellular effects of Ethyl 5-nitro-nicotinate are currently unknown. Given its structural similarity to niacin, it may influence cell function in a manner similar to this vitamin. Niacin plays a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and metabolic processes
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-nitro-nicotinate is not well-studied. It may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression. These hypotheses are based on the known actions of niacin and its derivatives .
Metabolic Pathways
Ethyl 5-nitro-nicotinate may be involved in metabolic pathways related to niacin metabolism . Niacin is involved in the synthesis of NAD+, a crucial cofactor in cellular metabolism
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 5-nitro-nicotinate can be synthesized through the nitration of ethyl nicotinate. The process involves the reaction of ethyl nicotinate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of ethyl 5-nitro-nicotinate follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .
Types of Reactions:
Reduction: Ethyl 5-nitro-nicotinate can undergo reduction reactions to form ethyl 5-amino-nicotinate. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group in ethyl 5-nitro-nicotinate can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium sulfide, other nucleophiles.
Major Products:
Reduction: Ethyl 5-amino-nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl nicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl nicotinate: Similar structure but with a methyl ester instead of an ethyl ester, leading to different physical and chemical properties.
Nicotinic acid: The parent compound without esterification, used widely in medicine as a vitamin B3 supplement.
Uniqueness: Ethyl 5-nitro-nicotinate is unique due to the presence of both the nitro group and the ethyl ester. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its nitro group also imparts potential biological activities that are not present in its non-nitrated counterparts .
Eigenschaften
IUPAC Name |
ethyl 5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBVKXZBZVCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535091 | |
| Record name | Ethyl 5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-89-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















